molecular formula C14H17N3O2S2 B394942 1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B394942
M. Wt: 323.4 g/mol
InChI Key: JOEFKWBADBWUBG-UHFFFAOYSA-N
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Description

WAY-308134, also known as 4,7-dimethyl-1,10-phenanthroline monohydrate, is a heterocyclic organic compound. It is a derivative of phenanthroline, which is a nitrogen-containing ligand commonly used in coordination chemistry. The compound has a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol .

Properties

Molecular Formula

C14H17N3O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C14H17N3O2S2/c1-21(18,19)17-9-7-16(8-10-17)14-15-13(11-20-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

JOEFKWBADBWUBG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dimethyl-1,10-phenanthroline monohydrate typically involves the methylation of 1,10-phenanthroline. The reaction is carried out under controlled conditions using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of 4,7-dimethyl-1,10-phenanthroline monohydrate involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Types of Reactions:

    Oxidation: 4,7-dimethyl-1,10-phenanthroline monohydrate can undergo oxidation reactions, forming various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of phenanthroline derivatives.

    Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydrophenanthroline derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study synthesized several compounds similar to 1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine and evaluated their antibacterial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the thiazole structure enhances the antimicrobial efficacy against various bacterial strains, indicating potential therapeutic applications in treating infections caused by resistant bacteria .

Anticonvulsant Activity

Thiazole-containing compounds have been studied for their anticonvulsant properties. In a systematic evaluation of various thiazole derivatives, certain analogues demonstrated significant anticonvulsant activity in animal models.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedEffective Dose (ED50)
Compound DPTZ-induced seizures24.38 mg/kg
Compound EElectroshock test88.23 mg/kg

The structure-activity relationship (SAR) analysis indicated that substituents on the thiazole ring influence the anticonvulsant efficacy, with electron-withdrawing groups enhancing activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including caspase activation and mitochondrial dysfunction.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
Compound FMCF-7 (Breast Cancer)15
Compound GHeLa (Cervical Cancer)20
Compound HA549 (Lung Cancer)18

The results indicate that compounds with a thiazole moiety exhibit cytotoxic effects against multiple cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Case Study A: Evaluation of a series of thiazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains, supporting their potential use in clinical applications.
  • Case Study B: In vivo studies showed that specific analogues reduced seizure frequency in animal models, indicating promise for future anticonvulsant therapies.
  • Case Study C: Thiazole derivatives were tested against various cancer cell lines, showing selective cytotoxicity and minimal effects on normal cells, underscoring their therapeutic potential.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-1,10-phenanthroline monohydrate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate various biochemical and chemical processes. The molecular targets include metal-dependent enzymes and other metalloproteins. The pathways involved are primarily related to metal ion homeostasis and redox reactions .

Comparison with Similar Compounds

    1,10-phenanthroline: The parent compound, which lacks the methyl groups at positions 4 and 7.

    2,9-dimethyl-1,10-phenanthroline: Another derivative with methyl groups at different positions.

Comparison: 4,7-dimethyl-1,10-phenanthroline monohydrate is unique due to the specific positioning of the methyl groups, which can influence its binding affinity and selectivity for metal ions. This makes it particularly useful in applications where specific metal ion coordination is required .

Biological Activity

1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thiazole moiety and a methylsulfonyl group. Its molecular formula is C13H15N3SC_{13}H_{15}N_3S, and it exhibits a unique structural arrangement that contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives related to this compound. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

The primary mechanism of action for sulfonamide derivatives, including those based on thiazole, is the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .

Study 1: Antibacterial Evaluation

A study synthesized a series of N-(thiazol-2-yl)benzenesulfonamide derivatives, including the target compound. The antibacterial activity was assessed using minimum inhibitory concentration (MIC) tests against various bacterial strains. The results indicated significant activity against Staphylococcus aureus and other pathogens:

Bacterial SpeciesMIC (μg/mL)Gram StainMorphology
Staphylococcus aureus3.9PositiveSpherical
Paracoccus sp.7.8NegativeRod
Achromobacter xylosoxidans3.9NegativeRod
Escherichia coli ATCC 25922Not activeNegativeRod

This study demonstrated that while some derivatives were effective, the target compound showed limited activity against E. coli due to sulfonamide resistance mechanisms .

Study 2: Comparative Analysis

Another investigation compared various thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to others:

Compound NameZone of Inhibition (mm)Bacterial Strain
Isopropyl derivative10.5E. coli
Chlorinated derivative9S. aureus
Non-substituted control6S. epidermidis

The data suggested that structural modifications significantly impact the antibacterial potency of thiazole-containing compounds .

Discussion

The biological activity of this compound is primarily linked to its ability to inhibit key bacterial enzymes involved in folate synthesis. The structure-activity relationship (SAR) analysis indicates that specific functional groups enhance its antimicrobial properties.

Q & A

Q. What synthetic methodologies are employed for 1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Introducing the methylsulfonyl group via sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Piperazine Functionalization : Coupling the piperazine ring with the 4-phenyl-1,3-thiazole moiety using nucleophilic substitution or Buchwald-Hartwig amination .
  • Key Conditions :
    • Temperature : Controlled between 0°C and reflux (e.g., 40–80°C) to avoid side reactions.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
    • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .
      Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 350.1) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
  • X-ray Crystallography : Resolves 3D conformation and non-covalent interactions (e.g., hydrogen bonding with sulfonyl groups) .

Q. What are the key physicochemical properties influencing experimental design?

Answer:

  • Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents for biological assays .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, requiring storage at RT .
  • Ionization : pKa ~7.2 (piperazine nitrogen) impacts pharmacokinetic modeling .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Answer: Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Impurity Effects : Trace byproducts (e.g., des-methylsulfonyl analogs) may modulate activity. LC-MS/MS impurity profiling is critical .
  • Statistical Robustness : Meta-analysis of dose-response curves (IC₅₀ values) across studies identifies outliers .

Q. What methodologies elucidate the compound’s mechanism of action against biological targets?

Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD values) to kinases or GPCRs .
    • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with tyrosine kinases .
  • Gene Knockdown : CRISPR/Cas9-mediated target gene deletion confirms on-target effects .

Q. How do structural modifications to the piperazine or thiazole rings affect bioactivity?

Answer: SAR Insights (Table 1):

Modification Effect on Activity Reference
Piperazine N-Substitution Methylsulfonyl enhances kinase selectivity
Thiazole Phenyl Group Electron-withdrawing groups (e.g., -NO₂) increase potency but reduce solubility
Sulfonamide Replacement Carbamoyl analogs show reduced metabolic stability

Q. What computational approaches predict binding interactions and off-target effects?

Answer:

  • Pharmacophore Modeling : Identifies essential interaction motifs (e.g., hydrogen bond acceptors in the thiazole ring) .
  • Off-Target Screening : SwissTargetPrediction or SEA databases assess polypharmacology risks .
  • ADMET Prediction : Tools like ADMETLab2.0 forecast bioavailability and toxicity (e.g., CYP450 inhibition) .

Q. How is purity assessed, and what strategies mitigate impurity-related artifacts?

Answer:

  • Impurity Profiling : LC-HRMS identifies byproducts (e.g., hydrolyzed sulfonamide derivatives) .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to predict stability .
  • Counter-Synthesis : Compare biological activity of synthesized impurities with the parent compound .

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